[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate
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Overview
Description
[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate is an organic compound that features a naphthalene sulfonyl group attached to a phenyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-aminophenyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: Similar structure but with nitro groups, used in different applications.
N-[4-(Naphthalen-2-ylsulfonylamino)phenyl]acetamide: Similar structure with an acetamide group, used in pharmaceutical research.
Uniqueness
[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate is unique due to its specific combination of naphthalene sulfonyl and phenyl benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5228-09-1 |
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Molecular Formula |
C23H17NO4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate |
InChI |
InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H |
InChI Key |
LUPWZLAVQUPVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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